1-Benzyl-3,3-difluoropiperidin-4-one
Overview
Description
1-Benzyl-3,3-difluoropiperidin-4-one is a chemical compound with the molecular formula C12H13F2NO. It is characterized by the presence of a piperidinone ring substituted with benzyl and difluoro groups.
Preparation Methods
The synthesis of 1-Benzyl-3,3-difluoropiperidin-4-one typically involves the reaction of piperidinone derivatives with benzyl and difluoro reagents. One common method includes the use of benzyl chloride and difluoromethyl ketone under specific reaction conditions such as controlled temperature and the presence of a base . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Benzyl-3,3-difluoropiperidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into different reduced forms using reagents such as lithium aluminum hydride.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-3,3-difluoropiperidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: This compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,3-difluoropiperidin-4-one involves its interaction with specific molecular targets. It may act on enzymes or receptors, leading to changes in biochemical pathways. The exact pathways and targets depend on the context of its use, such as in biological or chemical systems .
Comparison with Similar Compounds
1-Benzyl-3,3-difluoropiperidin-4-one can be compared with other similar compounds like:
1-Benzyl-3,3-difluoro-4-oxopiperidine: Similar in structure but may have different reactivity and applications.
1-Benzyl-3,3-difluoropiperidin-4-amine: Differing by the presence of an amine group instead of a ketone, leading to different chemical properties and uses
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-benzyl-3,3-difluoropiperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c13-12(14)9-15(7-6-11(12)16)8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCXYQKESZZOMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)(F)F)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678330 | |
Record name | 1-Benzyl-3,3-difluoropiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039741-54-2 | |
Record name | 1-Benzyl-3,3-difluoropiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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